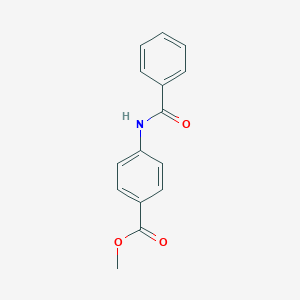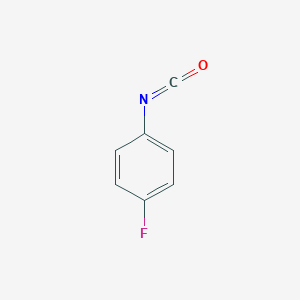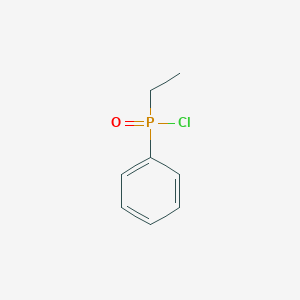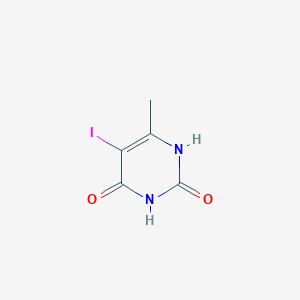![molecular formula C16H17NO4S B073981 Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate CAS No. 1233-56-3](/img/structure/B73981.png)
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate
Descripción general
Descripción
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Single Crystal X-ray Structure Analysis
The compound Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate has been synthesized and its structure analyzed through single crystal X-ray diffraction, confirmed by IR, 1H, 13C NMR spectroscopy, and mass spectrometry. The detailed crystallographic data provide insights into the molecular configuration and structural characteristics of this compound (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Transformations and Synthesis
Research has demonstrated the potential for chemical transformation, showcasing how Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate can cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction is consistent irrespective of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Environmentally Benign Synthesis Approach
An environmentally friendly and diversity-oriented protocol has been described for the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, employing a multicomponent synthesis approach. This process utilizes readily available, non-toxic materials and operates under ambient conditions, highlighting its practicality and environmental compatibility (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drugs .
Mode of Action
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate interacts with its targets, FP-2 and FP-3, by forming well-defined and stable receptor-ligand interactions . The compound exhibits remarkable binding affinity against these enzymes, which is a key factor in its antimalarial potential .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of the malaria parasite. By inhibiting the FP-2 and FP-3 enzymes, it disrupts the parasite’s ability to digest hemoglobin, a process crucial for its survival and proliferation . This leads to the death of the parasite and the prevention of malaria.
Pharmacokinetics
Future research should explore these properties through laboratory testing . This will provide crucial insights into the compound’s bioavailability and its potential as an antimalarial drug.
Result of Action
The result of the compound’s action is the inhibition of the malaria parasite’s life cycle, leading to its death . This makes the compound a promising candidate for the development of new antimalarial drugs .
Action Environment
The action, efficacy, and stability of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Propiedades
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)



